Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate
Description
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O5/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,12-13H,5H2,1-2H3 |
InChI Key |
RFIWMQUCNNVHDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic Acid
The most established and widely reported synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, with methanol under acidic catalysis.
-
- Acid catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Solvent: Methanol (MeOH)
- Temperature: Reflux or room temperature with extended stirring
- Time: Typically overnight (12–24 hours)
-
- Dissolve 3-(4-hydroxy-3-methoxyphenyl)propanoic acid in methanol.
- Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
- Stir the mixture under reflux or at room temperature.
- After completion, remove solvent under reduced pressure.
- Extract with dichloromethane (DCM) and wash with water.
- Dry organic phase over anhydrous magnesium sulfate (MgSO₄).
- Purify by column chromatography if necessary.
-
- Yields reported are high, typically around 95–98%.
- Purity confirmed by NMR and HRMS analyses.
This method is efficient and scalable for both laboratory and industrial production, providing the methyl ester with high specificity and minimal byproducts.
Improved Industrial Process via Epoxy Propionate Intermediate
An advanced industrial preparation involves multi-step synthesis starting from benzophenone and toluene to form methyl 3,3-diphenyl-2,3-epoxypropionate, which is then converted to methyl 2-hydroxy-3-methoxy-3,3-diphenyl propionate, a structurally related compound. Although this is a more complex derivative, the methodology provides insights into stereoselective synthesis and purification techniques applicable to the target compound.
-
- Formation of epoxypropionate intermediate under controlled low temperatures (-5 to -10°C).
- Methanolysis catalyzed by p-toluenesulfonic acid at 25–55°C.
- pH adjustment and crystallization steps at 0–5°C.
- Purification through washing with sodium bicarbonate and n-hexane.
-
- High yield (~55% isolated for the diphenyl derivative).
- Enhanced stereochemical control.
- Scalable and reproducible for industrial manufacture.
While this process is specific to a diphenyl-substituted analog, similar esterification and purification principles apply to this compound.
Methylation Using Trimethylsilyl Diazomethane
An alternative methylation route involves the use of trimethylsilyl diazomethane (TMS-CHN₂) for methyl ester formation from sulfonic acid derivatives or carboxylic acids.
-
- Dissolve the acid precursor in methanol.
- Add a stoichiometric amount of trimethylsilyl diazomethane.
- Stir at room temperature for 2 hours.
- Remove solvent under vacuum and purify by chromatography.
-
- Mild reaction conditions.
- Avoids strong acid catalysts.
- High selectivity and yields.
This method is particularly useful when acid-sensitive functional groups are present.
Catalytic and Solvent Optimization
Research indicates that solvent choice and catalyst loading significantly influence yield and purity.
- Solvents: Methanol is standard; however, mixtures with ethyl acetate or dichloromethane are used for extraction and purification.
- Catalysts: Sulfuric acid and p-toluenesulfonic acid are preferred; Lewis acids have been explored for related condensation reactions.
- Temperature: Room temperature esterification with prolonged reaction time can achieve comparable yields to reflux conditions, offering energy savings.
Reaction Conditions and Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid anhydrides are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of phenolic compounds.
Biology: Acts as a biomarker for the consumption of coffee and other caffeinated beverages.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in oxidative stress-related diseases.
Industry: Used in the formulation of antioxidant additives for food and cosmetic products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in the oxidative stress response pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Vanillyl vs. Simple Hydroxyphenyl Groups: The target compound’s 4-hydroxy-3-methoxyphenyl group enhances electron-donating capacity compared to analogs with single hydroxyl (e.g., Compound 4) or nitro groups (Compound 7). This likely contributes to its NO suppression via antioxidant mechanisms .
- Halogenation Effects: Bromination in Compound 5 increases molecular weight (457.9 g/mol vs.
- Stereochemical Influence : The (R)-configuration in CAS 123359-32-0 highlights the role of chirality in bioactivity, though specific data are lacking .
Physicochemical Properties
- Lipophilicity: The target compound’s XLogP3 is unreported, but analogs like (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (XLogP3 = 2.4) suggest moderate hydrophobicity, which may influence bioavailability .
- Polar Surface Area : Topological polar surface area (TPSA) for related esters ranges from 55–75 Ų, indicating moderate solubility .
Biological Activity
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as methyl dihydroferulate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C11H14O4
- Molecular Weight : 210.2265 g/mol
- IUPAC Name : this compound
- CAS Number : 56024-44-3
The structure of the compound features a methoxy group and a hydroxyl group, contributing to its biological activity.
Antioxidant Activity
Methyl dihydroferulate exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various cellular models. Its ability to inhibit lipid peroxidation makes it a candidate for further studies in oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in several studies. For instance, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl dihydroferulate. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa and HCT-116, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin.
Table 1: Anticancer Activity Data
Antimicrobial Activity
The antimicrobial properties of methyl dihydroferulate have been explored against various pathogens. It has shown effectiveness against certain bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
Study on Anti-inflammatory Mechanism
A study published in MDPI investigated the anti-inflammatory effects of methyl dihydroferulate on RAW264.7 macrophages. The results showed that treatment with the compound significantly reduced LPS-induced TNF-α production by approximately 24.73% at a concentration of 10 μM, indicating its potential application in managing inflammatory conditions .
Investigation of Anticancer Mechanism
In another study, researchers evaluated the apoptotic effects of methyl dihydroferulate on HCT-116 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that the compound induced G1 phase arrest and increased early apoptotic cell populations .
Q & A
Q. How do researchers validate the compound’s interaction with enzymatic targets?
- Surface plasmon resonance (SPR) provides real-time kinetic data (e.g., , ) for enzyme-inhibitor binding. Fluorescence polarization assays are effective for high-throughput screening of fragment libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
